Cas no 371117-26-9 (2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one)

2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one 化学的及び物理的性質
名前と識別子
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- 2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
- 4(5H)-Thiazolone, 2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(1-methylethylidene)-
- 2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one
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- インチ: 1S/C17H20ClN3OS/c1-11(2)15-16(22)19-17(23-15)21-8-6-20(7-9-21)13-5-4-12(3)14(18)10-13/h4-5,10H,6-9H2,1-3H3
- InChIKey: PNFLUKOYAMBATQ-UHFFFAOYSA-N
- SMILES: S1/C(=C(/C)\C)/C(=O)N=C1N1CCN(C2=CC=C(C)C(Cl)=C2)CC1
2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3044-0102-20mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-2mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-20μmol |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-10μmol |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-15mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-3mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-5mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-10mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-5μmol |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3044-0102-1mg |
2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one |
371117-26-9 | 90%+ | 1mg |
$54.0 | 2023-04-28 |
2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-oneに関する追加情報
Chemical Profile of 2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one (CAS No. 371117-26-9)
The compound 2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one, identified by its CAS number 371117-26-9, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to the piperazine-thiazole class, a scaffold that has garnered considerable attention due to its versatile biological activities and structural adaptability. The presence of a 3-chloro-4-methylphenyl substituent and a propan-2-ylidene moiety at the 5-position of the thiazole ring contributes to its unique pharmacophoric features, making it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the potential of piperazine derivatives as key components in therapeutic agents. The piperazinyl group in this compound is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This property makes it a valuable candidate for investigating treatments related to central nervous system disorders. Furthermore, the thiazole core is a privileged structure in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and antiviral properties. The combination of these structural elements in 2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one suggests a multifaceted pharmacological profile that warrants thorough investigation.
In the context of contemporary research, this compound has been explored for its potential role in addressing neurological and psychiatric conditions. The 3-chloro-4-methylphenyl moiety is particularly noteworthy as it introduces lipophilicity and electronic properties that can influence binding affinity to biological targets. Preliminary computational studies have indicated that this compound may interact with receptors involved in mood regulation and cognitive function. Such interactions are of great interest given the rising prevalence of neurodegenerative diseases and mental health disorders worldwide.
The propan-2-ylidene group at the 5-position of the thiazole ring adds another layer of complexity to the molecule's pharmacological potential. This substituent can enhance solubility while maintaining bioavailability, which is crucial for developing effective therapeutic agents. Additionally, the thiazole ring itself is known to exhibit redox-active properties, which could be leveraged for developing antioxidants or prodrugs that release active species under specific physiological conditions.
Current research trends in medicinal chemistry emphasize the importance of structure-based drug design and high-throughput screening techniques. These methodologies have been instrumental in identifying novel scaffolds with improved pharmacokinetic profiles. The compound 2-4-(3-chloro-4-methylphenyl)piperazin-1-yl-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one (CAS No. 371117269) aligns well with these trends, offering a structurally diverse entity that could serve as a starting point for generating novel analogs with enhanced efficacy and reduced side effects.
From a synthetic chemistry perspective, this compound exemplifies the strategic use of functional group transformations to create complex molecular architectures. The synthesis involves multi-step reactions that showcase the interplay between aromatic substitution, heterocyclic formation, and alkylation processes. Such synthetic methodologies are not only relevant for producing this specific compound but also provide valuable insights into developing other derivatives within the same chemical space.
The biological evaluation of this compound has begun to reveal its potential therapeutic applications. Initial in vitro assays have demonstrated activity against enzymes and receptors relevant to neurological disorders. For instance, interactions with serotonin reuptake transporters suggest that it may modulate serotonergic neurotransmission—a mechanism implicated in conditions such as depression and anxiety. Furthermore, preliminary toxicity studies indicate that the compound exhibits acceptable safety margins at effective doses.
As research progresses, interdisciplinary approaches combining computational modeling with experimental validation will be essential for optimizing the pharmacological properties of this molecule. Techniques such as molecular dynamics simulations and enzyme inhibition assays can provide detailed insights into how structural modifications affect binding affinity and metabolic stability. These data will guide future synthetic efforts toward developing more refined derivatives with improved therapeutic profiles.
The broader significance of this compound lies in its contribution to expanding the chemical toolbox available for drug discovery. By integrating structural features from established bioactive classes—such as piperazine and thiazole—the molecule represents a convergence of multiple pharmacophoric elements that could lead to innovative therapeutic solutions. As interest in targeted therapies grows, compounds like 2-(44chlorophenyl)piperazin(11ytl)-55(propan21yldene)-41 hydro51drolimino]41thiolo]41one (CAS No 371117269) will continue to play a pivotal role in advancing our understanding of disease mechanisms and developing effective interventions.
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